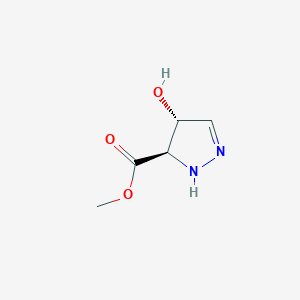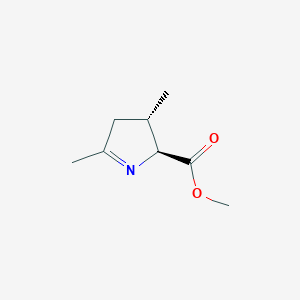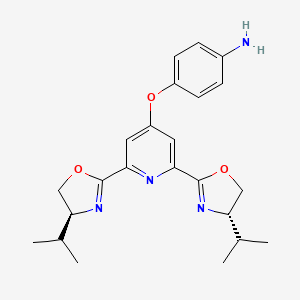![molecular formula C12H14N2O B12870861 (S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)
(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole is a chiral compound featuring a benzo[d]oxazole ring fused with a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzo[d]oxazole intermediate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-performance liquid chromatography (HPLC) for chiral resolution.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo[d]oxazole ring, potentially leading to the formation of dihydrobenzo[d]oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrobenzo[d]oxazole derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used as a ligand in the study of biological receptors, particularly those involving nitrogen-containing heterocycles. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which (S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzo[d]oxazole ring can interact with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds or ionic interactions with amino acid side chains.
相似化合物的比较
Similar Compounds
®-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole: The enantiomer of the compound , which may have different biological activities.
2-(1-Methylpyrrolidin-3-yl)benzoxazole: The racemic mixture, which contains both (S)- and ®-enantiomers.
2-(Pyrrolidin-3-yl)benzo[d]oxazole: A similar compound lacking the methyl group on the pyrrolidine ring.
Uniqueness
(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or racemic mixture. This specificity can be crucial in applications where enantiomeric purity is essential, such as in drug development.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-[(3S)-1-methylpyrrolidin-3-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C12H14N2O/c1-14-7-6-9(8-14)12-13-10-4-2-3-5-11(10)15-12/h2-5,9H,6-8H2,1H3/t9-/m0/s1 |
InChI 键 |
HNGIJUZVDGTUID-VIFPVBQESA-N |
手性 SMILES |
CN1CC[C@@H](C1)C2=NC3=CC=CC=C3O2 |
规范 SMILES |
CN1CCC(C1)C2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


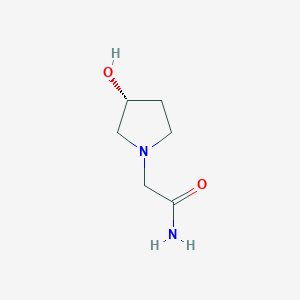
![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)




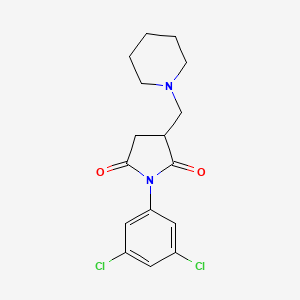
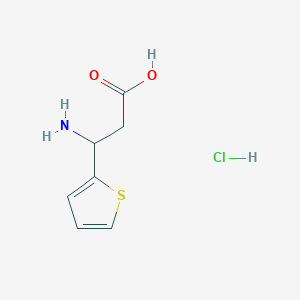
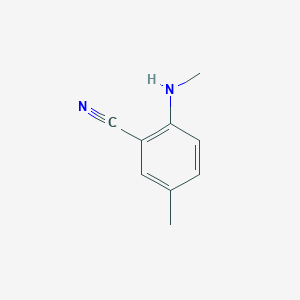
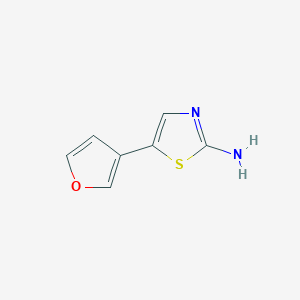
![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)
